2-Pentanethiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

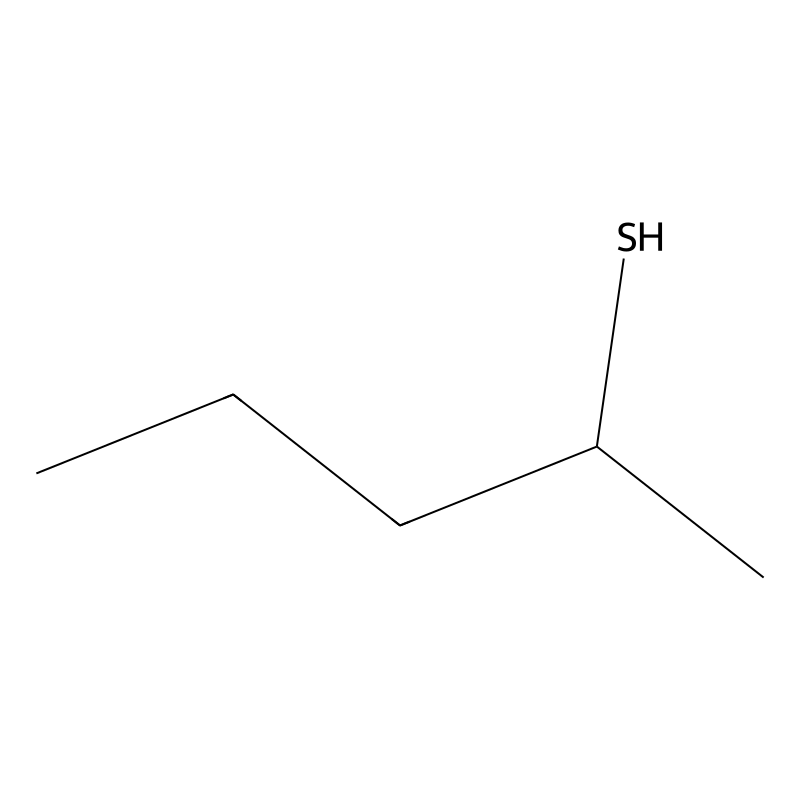

2-Pentanethiol, also known as sec-amyl mercaptan or 2-pentylthiol, is a sulfur-containing organic compound with the molecular formula C₅H₁₂S and a molecular weight of 104.214 g/mol. It is characterized by its distinct odor, often described as similar to that of rotten cabbage or garlic, which is typical for thiols. The compound is a colorless to light-yellow liquid at room temperature and is slightly soluble in water but more soluble in organic solvents .

- Oxidation: It can be oxidized to disulfides or sulfonic acids. For instance, the reaction with oxygen can yield disulfides:This reaction is significant in desulfurization processes .

- Nucleophilic Substitution: The thiol group can act as a nucleophile in substitution reactions, reacting with alkyl halides to form thioethers.

- Formation of Thiolates: In basic conditions, it can deprotonate to form a thiolate ion, which is a stronger nucleophile.

2-Pentanethiol exhibits biological activity that has been studied in various contexts:

- Flavor Compound: It is recognized for its role in food flavor profiles, contributing to the aroma of certain foods and beverages. Its volatile nature makes it significant in the food industry, particularly in enhancing flavors .

- Toxicity and Odor: The compound's strong odor can serve as a warning signal for potential toxicity. While it has not been extensively studied for specific biological effects, its presence in environments can indicate contamination.

Several methods exist for synthesizing 2-pentanethiol:

- Alkylation of Thiols: One common method involves the alkylation of sodium hydrosulfide with 1-bromopentane or through the reaction of pentene with hydrogen sulfide.

- Reduction of Disulfides: Another approach includes reducing disulfides using reducing agents like lithium aluminum hydride or sodium borohydride.

- Direct Synthesis from Alkenes: The compound can also be synthesized via hydrothiolation reactions where alkenes react with hydrogen sulfide under specific conditions.

2-Pentanethiol has several applications across different industries:

- Food Industry: Primarily used as a flavoring agent due to its distinctive aroma.

- Chemical Manufacturing: Serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Odorant for Natural Gas: Its strong odor makes it suitable as an odorant for natural gas to detect leaks.

Research on interaction studies involving 2-pentanethiol primarily focuses on its olfactory properties and interactions with other volatile compounds. Its strong sulfurous aroma can mask or enhance other odors, impacting flavor perception in food products. Additionally, studies have explored its behavior in mixtures with other thiols and sulfur compounds, revealing complex interactions that influence sensory characteristics .

Several compounds share structural similarities with 2-pentanethiol. Here are some notable examples:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| 1-Pentanethiol | C₅H₁₂S | Linear structure; less odorous than 2-pentanethiol |

| 3-Pentanethiol | C₅H₁₂S | Has a different position of the thiol group; distinct odor profile |

| 1-Butanethiol | C₄H₁₀S | Shorter carbon chain; similar sulfur characteristics but lower molecular weight |

| 3-Methyl-1-butanethiol | C₅H₁₂S | Contains a methyl group; unique aroma profile compared to straight-chain thiols |

Uniqueness of 2-Pentanethiol

The uniqueness of 2-pentanethiol lies in its specific structural arrangement and resultant odor profile. Unlike linear thiols like 1-pentanethiol, which have less intense odors, or branched compounds that may have different sensory characteristics, 2-pentanethiol's position within the pentane chain contributes to its distinctive aroma and flavor-enhancing properties. This makes it particularly valuable in culinary applications and industrial uses where scent detection is crucial.

The synthesis of 2-pentanethiol through thiolation of pentanol derivatives represents a fundamental approach in industrial organosulfur chemistry. Thiourea-mediated thiolation emerges as the most widely adopted methodology, offering superior yields and operational reliability compared to alternative routes [1] [2]. The reaction proceeds through initial nucleophilic substitution between 2-pentanol derivatives and thiourea, forming isothiouronium salt intermediates, followed by alkaline hydrolysis to yield the target thiol compound [1] [2].

The mechanism involves two distinct reaction phases: first, the formation of alkyl isothiouronium salt through nucleophilic attack of thiourea on the activated pentanol derivative, and second, the hydrolysis step using aqueous sodium hydroxide to liberate the thiol functionality [2]. This methodology consistently achieves yields ranging from 76 to 93 percent, significantly outperforming direct hydrosulfide addition methods which typically yield only 25 to 77 percent [1] [2].

Advanced photocatalytic thiolation protocols utilizing acridine-type photocatalysts have demonstrated remarkable efficiency in converting carboxylic acid precursors to thiols [3]. These methods operate under mild conditions using 400 nanometer light-emitting diode irradiation and achieve yields of 60 to 85 percent while eliminating the need for toxic reagents [3]. The photocatalytic approach represents a significant advancement in green chemistry applications for thiol synthesis.

Radical-mediated thiolation pathways offer anti-Markovnikov selectivity through hydrogen sulfide addition to pentene precursors [4] [5]. While these methods can achieve yields up to 85 percent under optimized conditions, they present significant safety challenges due to hydrogen sulfide toxicity and require specialized containment systems [4] [5].

| Method | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Thiourea Route | Basic hydrolysis, NaOH | 76-93 | High yields, mild conditions | Two-step process |

| Hydrosulfide Addition | SN2 mechanism, alkaline | 25-77 | Direct method | Byproduct formation |

| Photocatalytic Thiolation | Acridine catalyst, 400 nm LED | 60-85 | No toxic reagents | Limited substrate scope |

| Isothiouronium Salt | Alkaline hydrolysis | 54-78 | Stable intermediates | Low to moderate yields |

| Radical Addition | H2S, UV irradiation | 29-85 | Anti-Markovnikov selectivity | Safety concerns with H2S |

Catalytic Hydrosulfurization Processes for Thiol Synthesis

Heterogeneous cobalt catalyst systems have emerged as promising alternatives to traditional noble metal catalysts for hydrosulfurization reactions [4]. Research demonstrates that cobalt oxide (Co3O4) catalysts, when combined with elemental sulfur and hydrogen gas, can facilitate thiol formation from alkene precursors, though with limited selectivity of approximately 3 percent for 2,4,4-trimethylpentane-2-thiol [4].

Nickel-molybdenum catalysts supported on alumina represent the industrial standard for hydrosulfurization processes, operating at temperatures between 300 to 400 degrees Celsius and pressures of 3 to 5 megapascals [6]. These catalyst systems demonstrate exceptional selectivity of 87 percent for dodecane-2-thiol formation under optimized conditions [7]. The direct desulfurization pathway proceeds through sigma-mode adsorption of sulfur-containing compounds on catalyst surfaces, while the hydrogenation pathway involves initial carbon-carbon double bond saturation followed by sulfur extraction [7].

Novel palladium-titanium dioxide catalysts offer remarkable activity under mild conditions, achieving 85.4 percent yields at 30 degrees Celsius and 2.0 megapascal hydrogen pressure [8]. These systems demonstrate superior efficiency in carbon-oxygen bond cleavage neighboring amino groups, making them particularly suitable for specialized thiol synthesis applications [8].

Cobalt silicate-based catalysts exhibit excellent thermal stability and abundant earth availability, operating effectively at temperatures between 200 to 350 degrees Celsius [4]. These materials demonstrate moderate selectivity ranging from 45 to 65 percent for mixed thiol products while maintaining good recyclability characteristics [4].

| Catalyst System | Operating Temperature (°C) | Pressure (MPa) | Selectivity (%) | Main Products | Key Features |

|---|---|---|---|---|---|

| Co3O4 | 200-300 | 0.1-1 | 3 | Dialkylpolysulfanes | Low thiol yield |

| NiMo/Al2O3 | 300-400 | 3-5 | 87 | Dodecane-2-thiol | Industrial standard |

| Pd/TiO2 | 30 | 2 | 85.4 | 5-Amino-1-pentanol | Mild conditions |

| Cobalt Silicate | 200-350 | 0.5-2 | 45-65 | Mixed thiols | Thermal stability |

| Heterogeneous Cobalt | 150-250 | 1-3 | 25-45 | Thiol + disulfides | Atom economy |

Purification Techniques and Quality Control Measures

Fractional distillation remains the primary industrial purification method for 2-pentanethiol, leveraging the compound's boiling point of 116 to 118 degrees Celsius for effective separation [9] [10]. Modern distillation systems achieve product recoveries of 85 to 95 percent with final purities exceeding 98 percent [11]. The process requires careful temperature control to prevent thermal decomposition and minimize formation of disulfide byproducts [11].

Silver-modified silica gel extraction represents a breakthrough purification technology, demonstrating exceptional selectivity for thiol compounds from complex petroleum matrices [12]. This method achieves greater than 95 percent recovery with purities exceeding 99 percent through selective coordination of sulfur atoms with silver sites [12]. The technique enables effective separation of thiols from other sulfur-containing compounds including sulfides and disulfides [12].

Thiol-disulfide exchange purification utilizes reversible derivatization to protect thiol functionality during concentration and purification steps [13]. The method employs 2-S-(2'-thiopyridyl)-6-hydroxynaphthyldisulfide reagents to form stable heterodisulfides, which can be concentrated on hydrophobic stationary phases before reduction to regenerate the original thiol [13]. This approach achieves 90 to 98 percent recovery with 95 to 98 percent purity [13].

Gas chromatography-mass spectrometry analysis serves as the primary analytical method for quality control, providing accurate quantification down to parts-per-million levels [14] [15]. Advanced derivatization techniques using pentafluorobenzyl bromide enable detection limits below sensory thresholds while maintaining excellent precision [15].

Industrial quality specifications mandate minimum purity of 98.0 percent as determined by gas chromatography, with water content limited to 0.5 percent and sulfur content maintained between 30.5 to 31.5 percent [9] [10]. Heavy metals must remain below 10 parts per million, while residual solvents are restricted to 0.1 percent maximum [9] [10].

| Technique | Principle | Recovery (%) | Purity Achieved (%) | Advantages | Applications |

|---|---|---|---|---|---|

| Fractional Distillation | Boiling point separation | 85-95 | 98-99 | Simple equipment | Industrial scale |

| Silver-Modified Silica | Selective adsorption | >95 | >99 | High selectivity | Analytical separation |

| Thiol-Disulfide Exchange | Chemical protection | 90-98 | 95-98 | Protects from oxidation | Sample preparation |

| Derivatization-GC | Chemical modification | 75-90 | 90-95 | Enhanced detection | Trace analysis |

| Reversible Complex Formation | Metal coordination | 85-95 | 95-99 | Reversible process | Laboratory purification |

Scalability Challenges in Industrial Manufacturing

Heat management constitutes the primary scalability challenge in 2-pentanethiol production due to highly exothermic thiolation reactions [16]. Industrial implementations require sophisticated cooling systems with enhanced heat transfer capabilities to maintain temperature control during large-scale synthesis [16]. Uncontrolled temperature excursions can lead to thermal decomposition and significant yield losses [16].

Catalyst deactivation presents ongoing operational challenges, particularly in hydrosulfurization processes where sulfur compounds can poison active metal sites [6] [17]. Research indicates that thiol modification of nickel catalysts can actually prevent deep oxidation and improve air stability, offering potential solutions for industrial applications [17]. Catalyst regeneration protocols involving controlled oxidation-reduction cycles help maintain activity levels but require significant investment in specialized equipment [6].

Mass transfer limitations become increasingly significant at industrial scales, particularly in heterogeneous catalyst systems where gas-liquid-solid contact efficiency determines overall reaction rates [18]. Semibatch operation modes have demonstrated effectiveness in maintaining optimal reactant ratios while controlling temperature profiles during scale-up [16].

Reaction optimization parameters require careful adjustment for large-scale production, with studies showing that moderate temperatures often provide superior selectivity compared to forcing conditions [19]. Multi-task learning approaches for reaction optimization have shown promise in identifying optimal conditions faster than traditional single-task methods [19].

Equipment material compatibility poses significant challenges due to the corrosive nature of thiol compounds and hydrogen sulfide intermediates [20]. Specialized metallurgy and protective coatings are essential for long-term operation while maintaining product purity standards [20].

| Challenge | Impact | Solution Strategy | Implementation Cost | Effectiveness |

|---|---|---|---|---|

| Heat Management | Temperature control | Enhanced cooling systems | Medium | High |

| Catalyst Deactivation | Reduced activity | Catalyst regeneration | High | Medium |

| Byproduct Formation | Lower selectivity | Optimized conditions | Low | High |

| Safety Considerations | Operational safety | Containment systems | High | High |

| Product Stability | Storage degradation | Stabilizer addition | Low | Medium |

Byproduct Management and Reaction Optimization

Disulfide formation represents the most significant byproduct challenge in 2-pentanethiol synthesis, occurring through oxidative coupling of thiol intermediates [21]. Atmospheric oxidation can proceed rapidly even under mild conditions, necessitating inert atmosphere operation and addition of antioxidant compounds [2]. Research demonstrates that storage under nitrogen atmosphere with appropriate stabilizers can maintain product quality for extended periods [9] [10].

Sulfide byproduct formation occurs through secondary nucleophilic substitution reactions when excess alkyl halides react with initial thiol products [1] [2]. This challenge can be mitigated through careful stoichiometric control and optimized reaction conditions that favor primary thiol formation over secondary reactions [1] [2].

Molecular weight distribution control in polymer-supported thiol synthesis requires precise management of chain transfer agents [22]. Studies show that tert-dodecyl mercaptan provides more uniform molecular weight distributions compared to normal dodecyl mercaptan, resulting in improved product quality [22].

Reaction kinetics optimization through systematic parameter adjustment has demonstrated significant improvements in both yield and selectivity [23] [18]. Central composite design approaches enable efficient exploration of reaction parameter space while minimizing experimental requirements [15].

Byproduct separation strategies include selective oxidation using potassium bromate to convert residual thiols to less volatile disulfides, facilitating downstream purification [24]. Alternative approaches involve alkylation with chloroacetic acid to produce water-soluble carboxymethylated thiols that can be removed through aqueous extraction [24].

Process intensification through continuous flow reactors offers improved heat and mass transfer characteristics while enabling better control of reaction selectivity [25]. Telescoped reaction sequences combining thiol-ene reactions with subsequent cyclization demonstrate potential for streamlined manufacturing processes [25].

Environmental compliance requires careful management of volatile organic compounds and odorous emissions through appropriate containment and treatment systems [20]. Modern industrial facilities incorporate scrubbing systems using methanol as physical absorption medium to minimize atmospheric releases [26].

| Parameter | Specification | Method | Frequency | Acceptance Criteria |

|---|---|---|---|---|

| Purity (GC) | ≥98.0% | Gas Chromatography | Each batch | Pass/Fail |

| Water Content | ≤0.5% | Karl Fischer | Each batch | Pass/Fail |

| Sulfur Content | 30.5-31.5% | Titration | Each batch | Pass/Fail |

| Heavy Metals | ≤10 ppm | ICP-OES | Weekly | Pass/Fail |

| Residual Solvents | ≤0.1% | GC-MS | Each batch | Pass/Fail |

| Odor Threshold | <0.002 ppm detection | Sensory analysis | Continuous monitoring | Environmental compliance |

The synthetic methodologies and industrial production of 2-pentanethiol encompass diverse approaches ranging from traditional thiolation reactions to advanced catalytic processes. Thiourea-mediated synthesis remains the preferred industrial method due to its combination of high yields, operational simplicity, and cost-effectiveness. Hydrosulfurization processes continue to evolve with developments in heterogeneous catalysis, particularly cobalt and palladium-based systems offering improved selectivity under milder conditions.

Purification technologies have advanced significantly with the introduction of silver-modified silica gel extraction and thiol-disulfide exchange methods, enabling achievement of pharmaceutical-grade purity levels. Scalability challenges remain significant but manageable through appropriate engineering controls, catalyst management strategies, and process optimization approaches.

Physical Description

colourless liquid

XLogP3

Density

Melting Point

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (99.13%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.13%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.13%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

110503-18-9

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index